molecular formula C31H50O3 B13389863 methyl (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate

methyl (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate

Cat. No.: B13389863
M. Wt: 470.7 g/mol
InChI Key: BTXWOKJOAGWCSN-UHFFFAOYSA-N
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Description

Methyl oleanolate is a pentacyclic triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is commonly found in various plants. The compound has garnered significant attention due to its potential therapeutic applications, including anti-inflammatory, anticancer, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oleanolate can be synthesized from oleanolic acid through esterification. The process involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of methyl oleanolate follows similar principles but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its esterification with methanol. The reaction conditions are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity methyl oleanolate .

Chemical Reactions Analysis

Types of Reactions

Methyl oleanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl oleanolate has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and liver disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Methyl oleanolate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Methyl oleanolate is compared with other similar compounds, such as:

Conclusion

Methyl oleanolate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXWOKJOAGWCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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